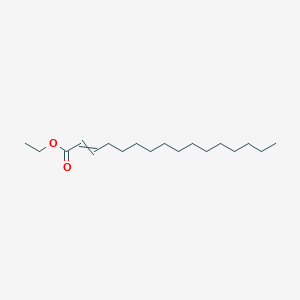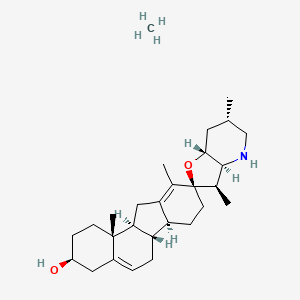
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclobutane derivatives, including compounds structurally related to (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone, involves several steps, often starting from simpler cyclobutanone or cyclobutene precursors. Metal π-complexes with strained anellated arenes and reactions involving cyclobutanone with aldehydes under catalytic conditions are examples of methods used to construct complex cyclobutane-based structures (Lee-Ruff & Ramnauth, 1998), (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by their four-membered ring, which can exhibit significant strain and influence the compound's reactivity and physical properties. X-ray diffraction studies and spectroscopic methods, including NMR, are commonly used to elucidate the molecular structure and confirm the configuration of such molecules (Balbach, Alt, & Ziegler, 1982).
Chemical Reactions and Properties
Cyclobutane derivatives participate in a variety of chemical reactions, including ring-opening, functionalization, and cycloaddition reactions. Their strained ring structure makes them reactive towards nucleophiles and electrophiles, allowing for diverse transformations. The reactivity can be further modified by substituents on the cyclobutane ring, as demonstrated in studies involving halogenation, hydrogenation, and rearrangement reactions (Honjo et al., 1989).
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Die Verbindungen zeigten vielversprechende Ergebnisse in in-vitro-COX-1/2-Assays {svg_1} {svg_2}. COX-1/2 sind Enzyme, von denen bekannt ist, dass sie eine Schlüsselrolle bei Entzündungen spielen, und die Hemmung dieser Enzyme kann dazu beitragen, Entzündungen zu reduzieren.
Analgetische Anwendungen
Die Forschung deutet auch auf potenzielle analgetische (schmerzlindernde) Anwendungen hin {svg_3} {svg_4}. Obwohl der genaue Mechanismus nicht spezifiziert ist, ist es möglich, dass die analgetischen Wirkungen mit den entzündungshemmenden Eigenschaften zusammenhängen, da Entzündungen häufig zu Schmerzen führen.
Antikrebsanwendungen
Es wurde festgestellt, dass die Verbindungen in Assays antioxidative Eigenschaften besitzen {svg_5} {svg_6}. Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Potenzieller Einsatz in der Arzneimittelsynthese
Die Forschung umfasste die Synthese einer Reihe neuer (2S,3S)-2-(4-Isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanalen und deren entsprechenden Carbonsäureanaloga {svg_7} {svg_8}. Dies deutet auf potenzielle Anwendungen bei der Synthese neuer Medikamente hin, insbesondere solcher, die auf Entzündungen, Schmerzen und oxidativen Stress abzielen.
Zukünftige Richtungen
Wirkmechanismus
The compound contains a cyclobutane ring, which is a cyclic compound with four carbon atoms. Cyclobutane and its derivatives are known to be involved in various chemical reactions, including additions involving cyclic intermediates . The benzoyloxymethyl groups might also influence the reactivity and stability of the compound.
Environmental factors such as temperature, pH, and the presence of other molecules can influence the stability and reactivity of the compound. For example, certain reactions might only occur under specific conditions or in the presence of specific catalysts .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone involves the protection of cyclobutanone followed by the addition of benzoyloxymethyl groups to the protected cyclobutanone.", "Starting Materials": [ "Cyclobutanone", "Benzoyl chloride", "Methanol", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Cyclobutanone is protected with methanol and sodium hydroxide to form the corresponding ketal.", "The ketal is then reacted with benzoyl chloride in the presence of acetic acid to form the benzoyloxymethyl protected cyclobutanone.", "The benzoyloxymethyl protected cyclobutanone is then deprotected with hydrochloric acid to remove the ketal protecting group.", "The resulting cyclobutanone is then reacted with benzoyl chloride and sodium bicarbonate in diethyl ether to form the final product, (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone." ] } | |
CAS-Nummer |
132294-16-7 |
Molekularformel |
C₂₀H₁₈O₅ |
Molekulargewicht |
338.35 |
Synonyme |
(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)



![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)